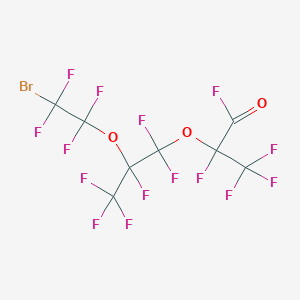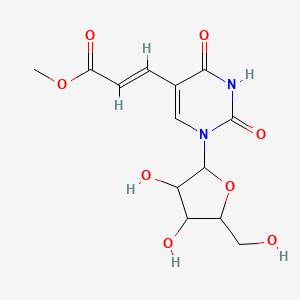
(E)-5-(2-Carbomethoxyvinyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-Carbomethoxyvinyl)uridine is a modified nucleoside analog that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbomethoxyvinyl group attached to the uridine molecule, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carbomethoxyvinyl)uridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the introduction of the carbomethoxyvinyl group via a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of palladium acetate as a catalyst, along with a suitable ligand and base, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(E)-5-(2-Carbomethoxyvinyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbomethoxyvinyl group.
Substitution: The uridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
(E)-5-(2-Carbomethoxyvinyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modifying nucleic acids and influencing gene expression.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which (E)-5-(2-Carbomethoxyvinyl)uridine exerts its effects involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to various biological outcomes. The molecular targets include enzymes involved in nucleic acid synthesis and repair, as well as specific RNA molecules.
類似化合物との比較
Similar Compounds
5-Fluorouridine: Another modified uridine analog with anticancer properties.
5-Bromouridine: Used in research to study RNA synthesis and function.
5-Iodouridine: Known for its antiviral activity.
Uniqueness
(E)-5-(2-Carbomethoxyvinyl)uridine is unique due to its specific carbomethoxyvinyl modification, which imparts distinct chemical reactivity and biological activity compared to other uridine analogs. This uniqueness makes it a valuable tool in various research applications.
特性
分子式 |
C13H16N2O8 |
|---|---|
分子量 |
328.27 g/mol |
IUPAC名 |
methyl (E)-3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate |
InChI |
InChI=1S/C13H16N2O8/c1-22-8(17)3-2-6-4-15(13(21)14-11(6)20)12-10(19)9(18)7(5-16)23-12/h2-4,7,9-10,12,16,18-19H,5H2,1H3,(H,14,20,21)/b3-2+ |
InChIキー |
AHIQDGXXLZVOGZ-NSCUHMNNSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
正規SMILES |
COC(=O)C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




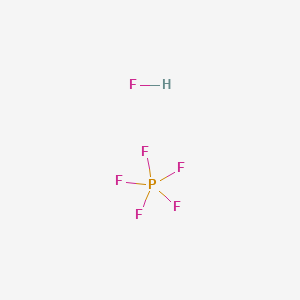
![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)

![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

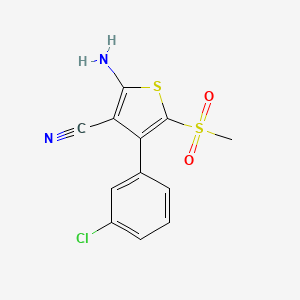

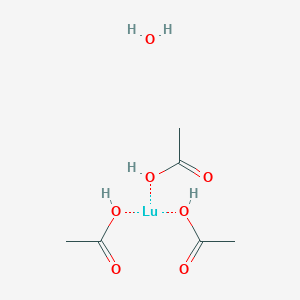
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)

